5-Amino-2,3-dihydroxybenzoic acid
Overview
Description
5-Amino-2,3-dihydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of an amino group and two hydroxyl groups attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 5-Amino-2,3-dihydroxybenzoic acid is the enzyme 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD) from Aspergillus oryzae . This enzyme plays a crucial role in the decarboxylation and carboxylation reactions of the compound .
Mode of Action
This compound interacts with its target enzyme through a V-shaped tunnel . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions . The direction of these reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH .
Biochemical Pathways
The compound is involved in the bio-Kolbe–Schmitt reaction, a biochemical pathway that offers an alternative to CO2 fixation . The direction of the reversible enzyme catalytic reactions in this pathway can be separated at different pH values .
Result of Action
The interaction of this compound with its target enzyme leads to decarboxylation at pH 5.0 and carboxylation at pH 8.6 . These reactions enrich the understanding of the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The direction of the reversible enzyme catalytic reactions depends on the pH, with decarboxylation occurring at pH 5.0 and carboxylation at pH 8.6 .
Biochemical Analysis
Biochemical Properties
It is known that hydroxybenzoic acids, which are structurally related to 5-Amino-2,3-dihydroxybenzoic acid, can influence metabolism, cellular signaling, and gene expression . They can activate the Nrf2 signaling pathway that increases the expression of antioxidant enzymes, thereby decreasing oxidative stress .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that hydroxybenzoic acids can have significant effects on cells. For example, they can inhibit seed germination and root growth, reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
Molecular Mechanism
It has been found that a V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae controls the entry and exit of substrate/product during reversible reactions . This suggests that this compound may have similar interactions with enzymes.
Temporal Effects in Laboratory Settings
It is known that hydroxybenzoic acids can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that hydroxybenzoic acids can have significant effects on the cardiovascular system .
Metabolic Pathways
It is known that hydroxybenzoic acids are synthesized through the shikimate and phenylpropanoid pathways .
Transport and Distribution
It is known that hydroxybenzoic acids can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that hydroxybenzoic acids can have significant effects on the activity or function of specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dihydroxybenzoic acid typically involves the nitration of 2,3-dihydroxybenzoic acid followed by reduction. The nitration process introduces a nitro group into the benzene ring, which is subsequently reduced to an amino group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,3-dihydroxybenzoic acid in the presence of a suitable catalyst like palladium on carbon. This method offers higher yields and is more environmentally friendly compared to traditional chemical reduction methods.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can further modify the amino group to form different derivatives.
Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Various amino derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Amino-2,3-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid (Gentisic acid)
- 3,4-Dihydroxybenzoic acid (Protocatechuic acid)
- 3,5-Dihydroxybenzoic acid (α-Resorcylic acid)
Comparison: 5-Amino-2,3-dihydroxybenzoic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and potential applications. For instance, the amino group enhances its ability to form hydrogen bonds and participate in nucleophilic substitution reactions, making it more versatile in synthetic applications.
Properties
IUPAC Name |
5-amino-2,3-dihydroxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,8H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDAMOOQZMWMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720284 | |
Record name | 5-Amino-2,3-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773041-88-6 | |
Record name | 5-Amino-2,3-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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